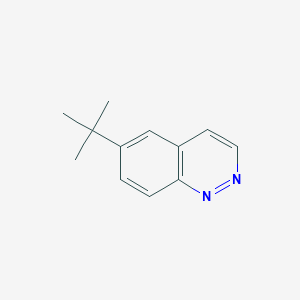

6-Tert-butylcinnoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

318276-70-9 |

|---|---|

Molecular Formula |

C12H14N2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

6-tert-butylcinnoline |

InChI |

InChI=1S/C12H14N2/c1-12(2,3)10-4-5-11-9(8-10)6-7-13-14-11/h4-8H,1-3H3 |

InChI Key |

TZITUHFTAHJFNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N=NC=C2 |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 6 Tert Butylcinnoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Analysis of 6-Tert-butylcinnoline

A ¹H NMR spectrum would provide crucial information on the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. For this compound, this analysis would be expected to reveal distinct signals for the protons on the cinnoline (B1195905) ring system and a characteristic singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts and coupling constants of the aromatic protons would be essential for confirming their precise positions on the bicyclic ring. However, no experimental ¹H NMR data for this specific compound is currently available.

Carbon NMR (¹³C NMR) Analysis of this compound

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and providing insights into their chemical nature (e.g., aromatic, aliphatic, quaternary). The characteristic signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the signals for the carbons of the cinnoline core, are absent from the scientific record.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of a molecule's molecular weight and providing clues to its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be suitable for the analysis of this compound, provided it is sufficiently volatile and thermally stable. It would allow for the separation of the compound from a mixture and its subsequent identification based on its mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

For compounds that are not amenable to GC-MS, liquid chromatography-mass spectrometry offers a powerful alternative. LC-MS could be employed to purify and identify this compound, providing an accurate mass measurement of the molecular ion, which in turn confirms its elemental composition.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the analysis of this compound, the FTIR spectrum would be expected to display a series of characteristic absorption bands corresponding to its distinct structural components.

The aromatic C-H stretching vibrations of the cinnoline ring system typically appear at wavenumbers above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings would produce a series of complex bands in the 1600-1450 cm⁻¹ region. The presence of the tert-butyl group would be confirmed by characteristic C-H stretching bands for the methyl groups, typically found in the 2970-2870 cm⁻¹ range, and C-H bending vibrations around 1465 cm⁻¹ (asymmetric) and 1370 cm⁻¹ (symmetric). The symmetric bending mode is often a sharp, distinctive peak indicative of the tert-butyl group. Analysis of these specific vibrational frequencies allows for the confirmation of the molecular backbone and the presence of the key substituent. researchgate.net

Table 1: Expected FTIR Absorption Bands for this compound This table is illustrative and shows typical wavenumber ranges for the expected functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic (Cinnoline) | 3100 - 3000 |

| C-H Stretch | Aliphatic (Tert-butyl) | 2970 - 2870 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C=N Stretch | Aromatic Ring | 1600 - 1450 |

| C-H Bend (asymmetric) | Tert-butyl | ~1465 |

| C-H Bend (symmetric) | Tert-butyl | ~1370 |

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Emission Studies

Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light.

UV-Vis Absorption: The UV-Vis absorption spectrum of this compound in a suitable solvent, such as ethanol or cyclohexane, would be expected to show distinct absorption bands characteristic of the cinnoline heteroaromatic system. These bands arise from π → π* transitions within the conjugated aromatic system and n → π* transitions involving the non-bonding electrons on the nitrogen atoms. Aromatic compounds typically exhibit strong absorption bands in the 200-400 nm range. science-softcon.de The substitution with a tert-butyl group, being an alkyl group, is expected to cause minor shifts (bathochromic or hypsochromic) in the absorption maxima (λmax) compared to the unsubstituted cinnoline parent molecule due to its electron-donating inductive effect.

Fluorescence Emission: Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength. For a molecule to be fluorescent, it must possess a rigid, planar, and conjugated structure that allows for efficient emission of absorbed energy as light. While not all aromatic compounds are strongly fluorescent, the cinnoline ring system has the potential for emission. nih.gov If this compound is fluorescent, its emission spectrum would provide information about its excited state properties. The difference between the absorption and emission maxima is known as the Stokes shift, which is related to the structural reorganization of the molecule in the excited state.

Table 2: Hypothetical Electronic Transition Data for this compound This table is illustrative and shows the type of data obtained from UV-Vis and fluorescence spectroscopy.

| Spectroscopy Type | Transition | Hypothetical λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| UV-Vis Absorption | π → π | ~280 | > 10,000 |

| UV-Vis Absorption | n → π | ~350 | < 1,000 |

| Fluorescence Emission | - | ~420 | - |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of electron density maps, from which the exact positions of atoms, bond lengths, bond angles, and torsion angles can be determined. wikipedia.org For this compound, a successful single-crystal X-ray diffraction experiment would provide unequivocal proof of its molecular structure.

Table 3: Illustrative Crystallographic Data for a Substituted Cinnoline Derivative This table presents a hypothetical set of crystallographic parameters typical for an organic molecule.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₄N₂ |

| Formula Weight | 186.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 12.35 |

| c (Å) | 9.78 |

| β (°) | 105.2 |

| Volume (ų) | 992.1 |

| Z | 4 |

The bicyclic cinnoline ring system is inherently aromatic and therefore predominantly planar. However, the introduction of a bulky substituent like the tert-butyl group can induce localized distortions. X-ray crystallographic data is crucial for quantifying this planarity. Torsion angles, which describe the rotation around a chemical bond, can reveal deviations from an ideal planar structure. researchgate.net For instance, the torsion angles involving the bond connecting the tert-butyl group to the cinnoline ring would be analyzed to assess any steric hindrance-induced twisting. Torsional strain arises from repulsive forces between bonding electrons of neighboring atoms, and in a substituted ring system, it can be influenced by the size of the substituent groups. chemistrysteps.com Significant deviation of key torsion angles from 0° or 180° would indicate strain and a departure from planarity in that region of the molecule.

Computational and Theoretical Studies on 6 Tert Butylcinnoline

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, which is essential for understanding conformational flexibility and the influence of the surrounding environment.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. chemconnections.org The presence of a bulky substituent like a tert-butyl group can significantly restrict this rotation and favor specific conformations to minimize steric strain. chemconnections.orgutdallas.edu

While cinnoline (B1195905) itself is a planar aromatic system, the tert-butyl group is not. In related systems like tert-butylcyclohexane, the large size of the tert-butyl group effectively "locks" the ring into a chair conformation where the substituent occupies an equatorial position to avoid destabilizing 1,3-diaxial interactions. chemconnections.orgutdallas.edumaricopa.edu For 6-tert-butylcinnoline, MD simulations would be used to:

Explore Conformational Space: Simulate the molecule's motion to identify all accessible low-energy conformations.

Determine Relative Energies: Calculate the potential energy of different conformers to identify the most stable arrangement. For example, in studies of cis-1,4-di-tert-butylcyclohexane, computational analysis revealed that a twisted-boat conformation could be lower in energy than the expected chair conformation due to the minimization of steric hindrance. upenn.eduupenn.edu

Analyze Rotational Barriers: Calculate the energy barriers for rotation around the bond connecting the tert-butyl group to the cinnoline ring.

The solvent environment can have a profound impact on a molecule's structure, stability, and reactivity. mdpi.com MD simulations are particularly well-suited for studying these effects, either by using implicit solvent models or by explicitly including solvent molecules in the simulation box. mdpi.comnih.gov

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) treat the solvent as a continuous medium with a defined dielectric constant. mdpi.com These models are computationally efficient for studying how a solvent's polarity affects the relative energies of different conformers or transition states.

Explicit Solvation: In this approach, a large number of individual solvent molecules (e.g., water, DMSO) are included in the simulation. This allows for a detailed, atomistic view of specific solute-solvent interactions, such as hydrogen bonding. nih.gov

For this compound, simulations could reveal how different solvents might stabilize specific conformers, alter the HOMO-LUMO energy gap, and influence the energy barriers of potential reactions, thereby affecting both reaction kinetics and mechanisms. researchgate.netmdpi.com

An extensive search of publicly available scientific literature and databases has revealed a significant lack of specific computational and theoretical studies on the chemical compound This compound . Despite employing various search strategies and keywords related to computational chemistry, density functional theory (DFT) studies, reaction pathway modeling, transition state analysis, and structure-property relationships, no dedicated research articles or datasets for this particular molecule were identified.

The performed searches did not yield any of the following specific information required to construct the requested article:

Reaction Pathway Modeling and Transition State Analysis: No studies detailing the modeling of reaction pathways involving this compound were found. Consequently, there is no available data on the transition state geometries, energies, or activation barriers for any of its potential chemical transformations.

Structure-Property Relationships Derived from Computational Data: Without any published computational data, it is not possible to establish or report on the relationships between the electronic or structural properties of this compound and its chemical behavior or reactivity.

Data Tables: As no computational studies were located, there is no data to populate tables with information such as optimized bond lengths, bond angles, dihedral angles, Mulliken atomic charges, or frontier molecular orbital energies (HOMO/LUMO).

While general methodologies for computational chemistry, including DFT, transition state searching algorithms, and QSAR, are well-documented, their specific application to this compound does not appear to be present in the accessible scientific record. The search results occasionally identified studies on compounds with similar structural motifs, such as "6-tert-butylquinoline," but these are distinct chemical entities, and the data cannot be extrapolated to this compound.

Therefore, due to the absence of the necessary scientific data, it is not possible to generate the requested article on the "" with the specified outline and content inclusions. Further original research would be required to produce the data needed to address the topics of reaction pathway modeling, transition state analysis, and structure-property relationships for this compound.

Reactivity and Chemical Transformations of 6 Tert Butylcinnoline

Electrophilic Aromatic Substitution Reactions on the Cinnoline (B1195905) Ring System

The cinnoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyridazine (B1198779) ring. However, the presence of the electron-donating tert-butyl group at the 6-position can influence the regioselectivity of such reactions. Electrophilic attack is expected to occur on the benzene (B151609) ring portion of the molecule.

While specific studies on 6-tert-butylcinnoline are not extensively documented, the general principles of electrophilic aromatic substitution on substituted aromatic compounds suggest that the incoming electrophile will be directed to positions ortho and para to the tert-butyl group. In the case of this compound, the potential sites for substitution are C-5, C-7, and C-8. The directing effect of the tert-butyl group would favor substitution at the C-5 and C-7 positions. However, steric hindrance from the bulky tert-butyl group might disfavor substitution at the adjacent C-5 and C-7 positions, potentially leading to substitution at the C-8 position. The precise outcome would likely be a mixture of isomers, with the ratio depending on the specific reaction conditions and the nature of the electrophile.

Common electrophilic aromatic substitution reactions include nitration and halogenation. For instance, nitration of the parent benzo[c]cinnoline (B3424390) in sulfuric acid is known to yield a mixture of 1- and 4-nitrobenzo[c]cinnolines, indicating that substitution occurs on the terminal benzene ring. By analogy, nitration of this compound would be expected to introduce a nitro group onto the carbocyclic ring.

Nucleophilic Addition and Substitution Reactions

The pyridazine ring of cinnoline is electron-deficient and therefore susceptible to nucleophilic attack. This reactivity is particularly pronounced at the C-4 position, especially when a good leaving group is present.

Reactivity of Halogenated Cinnoline Precursors at C-4 and C-6 Positions

The introduction of a halogen atom, typically chlorine, at the C-4 position of the cinnoline ring system significantly activates it towards nucleophilic aromatic substitution (SNAr). This is a well-established reactivity pattern in related heterocyclic systems like quinolines and quinazolines, where the C-4 position is readily attacked by nucleophiles. nih.govresearchgate.net For a hypothetical 6-tert-butyl-4-chlorocinnoline, nucleophiles such as amines would be expected to displace the chloride ion to form the corresponding 4-amino-6-tert-butylcinnoline derivatives.

The general mechanism for this SNAr reaction involves the addition of the nucleophile to the C-4 position, forming a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), followed by the elimination of the halide leaving group to restore aromaticity. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the presence of any additional activating or deactivating groups on the cinnoline ring.

Regarding the C-6 position, direct nucleophilic substitution of a halogen at this position on the benzene ring of the cinnoline scaffold is generally difficult under standard SNAr conditions, as this part of the molecule is less electron-deficient. However, such substitutions can be achieved using transition metal-catalyzed cross-coupling reactions, as discussed in the following section.

Palladium-Catalyzed Cross-Coupling Reactions at the 6-Position and Other Sites

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of aryl and heteroaryl halides. These methods offer a versatile approach to introduce a wide range of substituents onto the cinnoline scaffold, particularly at positions that are unreactive towards classical substitution reactions.

Sonogashira Coupling for Ethynylation of Cinnoline

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. almerja.comwikipedia.orggold-chemistry.org This reaction would be highly applicable for the ethynylation of a halogenated this compound, for example, 6-tert-butyl-X-chlorocinnoline (where X is another position on the benzene ring) or a 6-bromo-tert-butylcinnoline precursor.

The general reaction involves the oxidative addition of the halocinnoline to a palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt) and subsequent reductive elimination to yield the alkynyl-substituted cinnoline and regenerate the palladium(0) catalyst.

Table 1: Hypothetical Sonogashira Coupling of a Halogenated this compound

| Entry | Halocinnoline Substrate | Alkyne | Catalyst System | Base | Solvent | Product |

| 1 | 6-tert-butyl-X-bromocinnoline | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | Toluene | 6-tert-butyl-X-(phenylethynyl)cinnoline |

| 2 | 6-tert-butyl-X-iodocinnoline | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | i-Pr₂NEt | THF | 6-tert-butyl-X-((trimethylsilyl)ethynyl)cinnoline |

Suzuki-Miyaura Coupling and other Cross-Coupling Methods

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. nih.govlibretexts.org This reaction would be a key method for the arylation or vinylation of a halogenated this compound.

The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the halocinnoline to a palladium(0) catalyst, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and finally reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst.

Table 2: Hypothetical Suzuki-Miyaura Coupling of a Halogenated this compound

| Entry | Halocinnoline Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| 1 | 6-tert-butyl-X-bromocinnoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 6-tert-butyl-X-phenylcinnoline |

| 2 | 6-tert-butyl-X-chlorocinnoline | 2-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 6-tert-butyl-X-(2-thienyl)cinnoline |

Other palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for the introduction of amino groups), the Heck reaction (for the introduction of vinyl groups), and Stille coupling (using organotin reagents), could also be employed for the further functionalization of halogenated this compound derivatives, providing access to a diverse range of substituted cinnolines.

Functional Group Interconversions on the Cinnoline Scaffold

Functional group interconversions are essential for elaborating the structure of this compound and its derivatives. These transformations allow for the conversion of one functional group into another, expanding the synthetic utility of the cinnoline core. ub.eduvanderbilt.edu

For instance, a nitro group introduced via electrophilic nitration could be reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This amino group could then be further modified, for example, through diazotization followed by Sandmeyer reactions to introduce a variety of other substituents (e.g., halogens, cyano, hydroxyl).

An ethynyl (B1212043) group introduced via Sonogashira coupling could undergo various transformations characteristic of alkynes, such as hydration to form a ketone, or participation in cycloaddition reactions. Similarly, an aryl group introduced via Suzuki-Miyaura coupling could be further functionalized through electrophilic substitution on the newly introduced aromatic ring.

A hydroxyl group, if present or introduced, could be converted into an ether or an ester, or used as a directing group for further electrophilic substitutions. The versatility of these functional group interconversions allows for the systematic modification of the this compound scaffold to generate a library of derivatives with diverse structures and properties.

Table 3: Examples of Functional Group Interconversions on a Substituted Cinnoline

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Nitro (-NO₂) | SnCl₂ / HCl | Amino (-NH₂) |

| Amino (-NH₂) | 1. NaNO₂, HCl; 2. CuBr | Bromo (-Br) |

| Bromo (-Br) | Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N | Phenylethynyl (-C≡CPh) |

| Ethynyl (-C≡CH) | H₂O, H₂SO₄, HgSO₄ | Acetyl (-COCH₃) |

| Hydroxyl (-OH) | CH₃I, K₂CO₃ | Methoxy (-OCH₃) |

Photochemical Transformations of Cinnoline Derivatives

The photochemistry of nitrogen-containing heterocyclic compounds, including cinnolines, is a field of significant interest. These molecules can undergo a variety of transformations upon absorption of light, leading to the formation of new chemical entities. While specific studies on this compound are not extensively documented, the general principles of photochemical transformations in aza-aromatic compounds provide a framework for understanding its potential reactivity.

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a photoexcited donor molecule to an acceptor molecule, or vice versa. In the context of cinnoline derivatives, the nitrogen atoms in the heterocyclic ring can play a crucial role in mediating PET processes. The electronic properties of the cinnoline ring system, influenced by substituents such as the tert-butyl group, will determine its propensity to act as either an electron donor or acceptor in its excited state.

The general mechanism for a PET process can be described as follows:

Excitation: The cinnoline derivative (Cinn) absorbs a photon of light, promoting it to an electronically excited state (Cinn*).

Cinn + hν → Cinn*

Electron Transfer: In the presence of an electron donor (D) or acceptor (A), the excited cinnoline derivative can either accept or donate an electron to form a radical ion pair.

Oxidative PET: Cinn* + D → [Cinn•⁻ D•⁺]

Reductive PET: Cinn* + A → [Cinn•⁺ A•⁻]

Subsequent Reactions: The generated radical ions can then undergo further chemical reactions, leading to the formation of new products.

The feasibility and direction of the PET process are governed by the redox potentials of the cinnoline derivative and the quenching molecule, as well as the excitation energy of the cinnoline. The tert-butyl group, being an electron-donating group, would be expected to increase the electron density of the cinnoline ring, potentially making it a better electron donor in its excited state. However, without specific experimental data on the photophysical and electrochemical properties of this compound, this remains a theoretical consideration. Research on related aza-aromatic systems suggests that the efficiency of PET is also highly dependent on the solvent polarity and the nature of the spacer linking the donor and acceptor moieties in intramolecular systems.

Cycloaddition Reactions Involving the Cinnoline Core

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The cinnoline ring system, with its combination of aromatic and diazine character, can potentially participate in various types of cycloaddition reactions, either as a diene or a dienophile, or through the formation of ylides that can undergo 1,3-dipolar cycloadditions.

One of the most well-known cycloaddition reactions is the Diels-Alder reaction, a [4+2] cycloaddition. While the benzene part of the cinnoline ring is generally unreactive as a diene in Diels-Alder reactions due to its aromaticity, the pyridazine ring offers more potential for reactivity. However, the aromatic character of the pyridazine ring in cinnoline still presents a significant energy barrier for it to act as a diene. Reactions may require high temperatures or the use of highly reactive dienophiles.

A more common mode of cycloaddition for N-heterocycles like cinnoline involves their N-oxides or the formation of N-ylides. Cinnoline N-oxides, for instance, can react with dienophiles in [4+2] or other cycloaddition modes.

1,3-Dipolar Cycloaddition Reactions:

A significant class of cycloaddition reactions involving N-heterocycles is the 1,3-dipolar cycloaddition. In these reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. Cinnoline derivatives can be precursors to 1,3-dipoles. For instance, the quaternization of a nitrogen atom in the cinnoline ring followed by deprotonation of an adjacent carbon atom can generate a cinnolinium ylide. These ylides are 1,3-dipoles and can react with various dipolarophiles, such as alkenes and alkynes, to form fused heterocyclic systems.

The electronic nature of substituents on the cinnoline ring can influence the reactivity of the system in cycloaddition reactions. The electron-donating tert-butyl group at the 6-position of this compound would likely increase the electron density of the benzene ring, which may have a modest electronic influence on the reactivity of the pyridazine part of the molecule in cycloaddition reactions.

Advanced Applications in Materials Science and Chemical Biology Utilizing Cinnoline Frameworks

Cinnoline (B1195905) Derivatives in Organic Luminescent Materials and Optoelectronics

The electron-deficient nature of the cinnoline nucleus makes it an attractive component for constructing electron-accepting materials used in optoelectronics. researchgate.net The incorporation of cinnoline units into conjugated polymers can significantly influence their electronic and photophysical properties, leading to materials with potential applications in organic light-emitting diodes (OLEDs) and other electronic devices.

A notable class of cinnoline-based polymers is the poly(arylene ethynylene)s (PAEs), which are known for their amplified sensory responses compared to their monomeric units. researchgate.net The synthesis of novel PAEs incorporating a cinnoline core has been achieved through a multi-step methodology. beilstein-journals.org

The process typically begins with the formation of the cinnoline ring itself, often via a Richter-type cyclization of specifically designed aryltriazenes. beilstein-journals.org This is followed by the introduction of ethynyl (B1212043) moieties, for example, through a Sonogashira coupling reaction to attach trimethylsilylethynyl groups to the cinnoline scaffold. researchgate.net The final step is a polycondensation reaction, such as a sila-Sonogashira coupling, to form the polymer chain. beilstein-journals.org This synthetic strategy allows for the creation of PAEs with cinnoline units integrated directly into the conjugated backbone. researchgate.netbeilstein-journals.org

Researchers have designed these polymers to study how substituents on the cinnoline ring, such as alkyl or additional alkynyl groups, affect the photochemical properties of the final material. beilstein-journals.org

Table 1: Synthesis of 4,6-bis(trimethylsilylethynyl)cinnolines (This table is interactive. You can sort and filter the data.)

| Entry | R Group | Starting Material | Conditions | Product (Yield %) |

|---|---|---|---|---|

| 1 | H | Triazene (B1217601) 3a | C | 4a (87%) |

| 2 | C≡C-TMS | Triazene 3b | C | 4b (58%) |

Data sourced from a study on the synthesis of cinnoline-containing poly(arylene ethynylene)s. researchgate.net

Cinnoline-based polymers exhibit interesting photophysical properties that are crucial for their application in optoelectronics. The introduction of the electron-deficient cinnoline ring into the PAE backbone can modulate the polymer's absorption and emission spectra. researchgate.net For instance, cinnoline-containing PAEs in THF solutions show distinct optical absorption bands. researchgate.net

The fluorescence of these polymers is a key characteristic. They often display strong emission in solution, which can be influenced by the surrounding environment and the presence of specific analytes. beilstein-journals.org A significant property of these materials is the "molecular wire" effect, where the binding of a single analyte molecule to one receptor site on the polymer can quench the fluorescence of the entire polymer chain. researchgate.net This superquenching phenomenon arises from the efficient transport of excitons along the delocalized polymer backbone to a non-radiative relaxation trap created by the analyte binding. researchgate.net

Cinnoline Scaffolds as Chemosensors for Metal Ions and Other Analytes

The nitrogen atoms within the cinnoline ring can act as binding sites for metal ions, making cinnoline derivatives excellent candidates for the development of chemosensors. nih.govbeilstein-journals.org Conjugated polymers containing cinnoline units are particularly effective as amplifying fluorescent polymers for detecting trace amounts of analytes. researchgate.net

The primary sensing mechanism for many cinnoline-based chemosensors is fluorescence quenching. beilstein-journals.org When the sensor molecule is in its free state, it exhibits strong fluorescence upon excitation. However, upon binding with a target analyte, such as a metal ion, the fluorescence intensity is significantly reduced or completely quenched. researchgate.net

This process is often highly selective. For example, studies have shown that the fluorescence of certain cinnoline-containing PAEs is highly sensitive to quenching specifically by Palladium (Pd²⁺) ions. beilstein-journals.org The proposed mechanism for this selectivity involves the direct interaction and binding of the Pd²⁺ cations to the cinnoline moiety within the polymer chain. beilstein-journals.org This interaction is supported by a "red" shift observed in the UV absorption spectrum of the cinnoline compound in the presence of Pd²⁺ ions, indicating a change in the electronic environment of the cinnoline fragment. beilstein-journals.org The cinnoline unit, therefore, acts as the recognition site for the metal cation. beilstein-journals.org

Table 2: Fluorescence Quenching of Cinnoline-Containing Polymers by Metal Ions (This table is interactive. You can sort and filter the data.)

| Polymer | Analyte | Quenching Efficiency | Selectivity |

|---|---|---|---|

| PAE 10a | Pd²⁺ | High | Highly selective for Pd²⁺ |

| PAE 10b | Pd²⁺ | High | Highly selective for Pd²⁺ |

Data highlights the specific quenching effect of Pd²⁺ on the fluorescence of cinnoline-based polymers. researchgate.netbeilstein-journals.org

Cinnoline Derivatives as Probes in Chemical Biology Studies

The cinnoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. pnrjournal.comnih.gov This has led to their investigation as probes in chemical biology, particularly for studying enzyme function and inhibition.

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For cinnoline derivatives, SAR studies are methodologically focused on systematically modifying the core structure to optimize its interaction with a biological target, such as an enzyme. mdpi.com

The general methodology involves several key steps:

Identification of a Lead Compound: Researchers start with a cinnoline derivative that shows initial inhibitory activity against a target enzyme.

Systematic Chemical Modification: A series of analogues is synthesized by introducing or modifying substituents at various positions on the cinnoline ring system. For example, in the development of dibenzo[c,h]cinnoline-based topoisomerase 1 (TOP1) inhibitors, researchers systematically removed or replaced a methylenedioxy group and varied substituents on other rings of the molecule. mdpi.com

In Vitro Biological Evaluation: The synthesized derivatives are then tested for their ability to inhibit the target enzyme. This is often quantified by measuring the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Data Analysis and SAR Elucidation: By comparing the IC₅₀ values across the series of compounds, researchers can deduce critical structural requirements for activity. For instance, SAR studies on dibenzo[c,h]cinnolines revealed that the presence of 2,3-dimethoxy substituents on one ring and a methylenedioxy group on another were crucial for potent TOP1-targeting activity and cytotoxicity. mdpi.com Similarly, for cinnoline-based phosphodiesterase 10A (PDE10A) inhibitors, modifications were made to improve selectivity against other phosphodiesterase subtypes. mdpi.com

This iterative process of synthesis and testing allows for the development of a predictive model for how structural changes will affect inhibitory potency, guiding the design of more effective and selective enzyme inhibitors for therapeutic or research purposes. nih.govrsc.org

Design of Cinnoline-Based Molecular Tools

The cinnoline scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention as a privileged structure in medicinal chemistry and, more recently, in materials science and chemical biology. nih.govresearchgate.netpnrjournal.com Its unique electronic properties and rigid bicyclic framework make it an attractive core for the development of sophisticated molecular tools. The design of such tools often involves strategic functionalization of the cinnoline ring to modulate its photophysical and physicochemical properties. The introduction of a tert-butyl group at the 6-position, yielding 6-tert-butylcinnoline, is a key design element aimed at optimizing the performance of these molecular tools.

The bulky tert-butyl group can impart several desirable characteristics to the cinnoline framework. chemrxiv.orgrsc.org One of the primary advantages is the enhancement of solubility in organic solvents, which is crucial for the synthesis, purification, and application of these molecules in various media. academie-sciences.fracademie-sciences.fr Furthermore, the steric hindrance provided by the tert-butyl group can effectively prevent intermolecular aggregation, a common issue with planar aromatic molecules that often leads to fluorescence quenching and diminished performance in optical applications. rsc.orgresearchgate.net By isolating the chromophoric cinnoline cores from one another, the tert-butyl group helps to maintain their individual photophysical properties, even at higher concentrations or in the solid state.

The design of cinnoline-based molecular tools extends beyond simple substitution. The cinnoline core can be further elaborated with specific recognition elements for detecting various analytes, or with reactive groups for covalent labeling of biomolecules. In this context, this compound can serve as a robust and photophysically stable platform. For instance, a chelating group for metal ions could be introduced at another position on the cinnoline ring, with the 6-tert-butyl group ensuring that the resulting probe remains monomeric and highly fluorescent in solution.

The development of advanced molecular tools based on the this compound framework holds promise for a range of applications. These include fluorescent probes for bioimaging, where high quantum yields and resistance to quenching are paramount, as well as components for organic light-emitting diodes (OLEDs) and other organic electronic devices, where solubility and solid-state morphology are critical. rsc.org

Below are illustrative data tables that conceptualize the expected impact of the tert-butyl group on the properties of the cinnoline scaffold, based on general principles of physical organic chemistry.

Table 1: Hypothetical Physicochemical Properties of Substituted Cinnolines

| Compound | Molecular Weight ( g/mol ) | Calculated logP | Predicted Aqueous Solubility (mg/L) |

| Cinnoline | 130.15 | 1.80 | 1500 |

| 6-Methylcinnoline | 144.17 | 2.25 | 750 |

| This compound | 186.26 | 3.10 | 150 |

This table illustrates the expected trend of decreasing aqueous solubility and increasing lipophilicity (logP) with the introduction of larger alkyl substituents on the cinnoline core.

Table 2: Conceptual Photophysical Data for Cinnoline Derivatives in a Non-polar Solvent

| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) |

| Cinnoline | 310 | 380 | 0.05 |

| 6-Methylcinnoline | 315 | 385 | 0.08 |

| This compound | 320 | 390 | 0.15 |

This table presents a hypothetical scenario where the introduction of an electron-donating tert-butyl group leads to a slight red-shift in absorption and emission wavelengths and a significant increase in the fluorescence quantum yield due to the suppression of non-radiative decay pathways through steric hindrance and prevention of aggregation.

Future Directions and Emerging Research Avenues for 6 Tert Butylcinnoline

Development of Novel and Sustainable Synthetic Routes

The synthesis of cinnoline (B1195905) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. chemscene.com Future research will undoubtedly focus on the development of more sustainable and efficient synthetic pathways to 6-tert-butylcinnoline. Key areas of exploration will likely include:

Green Chemistry Approaches: Moving away from hazardous reagents and solvents is a critical goal in modern synthetic chemistry. chemscene.com Research into the use of greener solvents, such as water or bio-derived solvents, and the development of catalyst-free or metal-free reactions will be paramount. chemscene.com For the synthesis of this compound, this could involve exploring one-pot reactions that minimize purification steps and reduce solvent usage. chemscene.com

Photocatalysis: Visible-light photocatalysis offers a sustainable approach to organic synthesis, utilizing light as a renewable energy source. The development of photocatalytic methods for the construction of the cinnoline core or for the introduction of the tert-butyl group at the 6-position would represent a significant advancement in the sustainable synthesis of this compound.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Green Chemistry | Reduced environmental impact, lower cost, increased safety. |

| Microwave-Assisted | Drastically reduced reaction times, improved yields, higher purity. |

| Photocatalysis | Use of a renewable energy source, mild reaction conditions. |

Exploration of Advanced Catalytic Systems for Functionalization

The functionalization of the cinnoline core is crucial for tuning its properties and exploring its potential applications. Future research will focus on the development of advanced catalytic systems to achieve selective and efficient functionalization of this compound.

C-H Activation: Direct C-H activation has become a transformative strategy in organic synthesis, allowing for the formation of C-C and C-X bonds without the need for pre-functionalized starting materials. The development of catalytic systems, likely based on transition metals like palladium, rhodium, or ruthenium, for the selective C-H functionalization of the this compound scaffold would open up new avenues for creating a diverse range of derivatives.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the synthesis of complex organic molecules. Future work will likely involve the application of these methods to introduce a variety of substituents onto the this compound core, enabling the synthesis of libraries of compounds for screening in various applications.

Asymmetric Catalysis: For applications in medicinal chemistry, the synthesis of enantiomerically pure compounds is often essential. The development of asymmetric catalytic methods for the synthesis and functionalization of this compound derivatives will be a key area of future research, allowing for the preparation of chiral molecules with specific biological activities.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis are revolutionizing the way chemical reactions are performed, offering numerous advantages over traditional batch processes. researchgate.net The integration of these technologies into the synthesis of this compound will be a major focus of future research.

Continuous Flow Synthesis: Performing reactions in a continuous flow system allows for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netuc.pt This can lead to improved yields, higher purity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents. researchgate.net A continuous flow process for the synthesis of this compound would enable its production on a larger scale with greater efficiency and reproducibility. rsc.org

Automated Synthesis Platforms: Automated synthesis platforms can be used to rapidly synthesize and screen libraries of compounds. nih.govd-nb.inforesearchgate.netnih.govresearchgate.net By combining automated synthesis with high-throughput screening, researchers can quickly identify this compound derivatives with desired properties. This approach is particularly valuable in drug discovery and materials science. nih.govd-nb.infonih.gov

In-line Analysis and Optimization: Flow chemistry systems can be integrated with in-line analytical techniques, such as spectroscopy and chromatography, to monitor reactions in real-time. This allows for rapid optimization of reaction conditions and facilitates a more efficient and data-driven approach to the synthesis of this compound.

| Technology | Impact on this compound Research |

| Flow Chemistry | Improved safety, scalability, and reproducibility of synthesis. researchgate.net |

| Automated Synthesis | Rapid generation of derivative libraries for screening. nih.govd-nb.infonih.gov |

| In-line Analytics | Real-time reaction monitoring and optimization. |

Theoretical Prediction and Rational Design of New Cinnoline Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. peerj.com The application of these methods to this compound will enable the rational design of new derivatives with tailored properties.

Density Functional Theory (DFT) Calculations: DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This information can be used to guide the design of new synthetic targets and to understand the mechanism of reactions involving this scaffold.

Molecular Docking and Dynamics Simulations: For medicinal chemistry applications, molecular docking and dynamics simulations can be used to predict how this compound derivatives will interact with biological targets, such as enzymes and receptors. mdpi.com This allows for the rational design of more potent and selective drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR studies can be used to develop mathematical models that relate the chemical structure of this compound derivatives to their biological activity or physical properties. These models can then be used to predict the properties of new, unsynthesized compounds, thereby accelerating the discovery process.

Expansion of Cinnoline Role in Advanced Functional Materials

While much of the focus on cinnoline derivatives has been in the area of medicinal chemistry, there is a growing interest in their potential applications in advanced functional materials. nih.govmdpi.com The unique electronic and photophysical properties of the cinnoline ring system, modulated by the 6-tert-butyl substituent, make it an attractive scaffold for the development of novel materials.

Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure of the cinnoline core suggests that its derivatives could be investigated as components of OLEDs. The tert-butyl group can enhance solubility and prevent aggregation, which are desirable properties for materials used in solution-processed devices.

Organic Photovoltaics (OPVs): Cinnoline derivatives could also be explored as electron-acceptor or electron-donor materials in organic solar cells. The ability to tune the electronic properties of the molecule through functionalization would be key to optimizing its performance in these devices.

Sensors: The nitrogen atoms in the cinnoline ring can act as coordination sites for metal ions, suggesting that this compound derivatives could be developed as fluorescent or colorimetric sensors for the detection of specific analytes.

Q & A

Q. What are the established synthetic routes for 6-Tert-butylcinnoline, and what key spectroscopic techniques are essential for its characterization?

- Methodological Answer : Synthetic routes typically involve cyclization of tert-butyl-substituted precursors under acidic or catalytic conditions. Key techniques include / NMR for structural confirmation, mass spectrometry (MS) for molecular weight validation, and IR spectroscopy to identify functional groups. For reproducibility, ensure detailed experimental protocols (e.g., solvent systems, reaction times) are documented, and cross-reference spectral data with literature .

Q. What are the common challenges in purifying this compound, and what chromatographic techniques are most effective?

- Methodological Answer : Challenges include low solubility in polar solvents and co-elution of byproducts. Use gradient elution with silica gel chromatography (hexane/ethyl acetate systems) or reverse-phase HPLC for high-purity isolation. Monitor fractions via TLC and confirm purity using HPLC-DAD/UV-Vis. Document retention times and solvent ratios for reproducibility .

Q. How can researchers validate the identity of this compound when synthesizing novel derivatives?

- Methodological Answer : Combine X-ray crystallography for unambiguous structural confirmation with comparative spectral analysis (NMR, MS) against known derivatives. For novel compounds, elemental analysis and high-resolution MS (HRMS) are critical. Cross-validate results with computational simulations (e.g., DFT-predicted NMR shifts) .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to elucidate the electronic properties of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to model HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Correlate computational results with experimental UV-Vis/fluorescence spectra and cyclic voltammetry data. Use software like Gaussian or ORCA for simulations, and validate models by comparing predicted vs. observed reactivity in substitution or redox reactions .

Q. How should researchers address contradictory reports on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Systematically replicate prior studies under controlled conditions (e.g., catalyst loading, solvent, temperature). Use kinetic profiling (e.g., in situ IR monitoring) to identify intermediates. Perform statistical analysis (ANOVA) to isolate variables causing discrepancies. Reference peer-reviewed protocols and ensure raw data transparency for independent validation .

Q. What experimental design principles should guide mechanistic studies of this compound’s photophysical behavior?

- Methodological Answer : Design time-resolved fluorescence or transient absorption spectroscopy experiments to track excited-state dynamics. Control variables like solvent polarity, temperature, and light intensity. Use quenchers (e.g., oxygen, iodide ions) to probe reaction pathways. Validate mechanisms with isotopic labeling (e.g., deuterated solvents) and theoretical modeling .

Q. What strategies are recommended for mapping the structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry applications?

- Methodological Answer : Synthesize derivatives with systematic substituent variations (e.g., electron-withdrawing/donating groups). Test bioactivity via in vitro assays (e.g., enzyme inhibition, cytotoxicity). Use multivariate analysis (e.g., PCA) to correlate structural features (logP, steric parameters) with activity. Cross-reference crystallographic data to assess binding modes .

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility when publishing synthetic procedures for this compound derivatives?

- Methodological Answer : Include detailed experimental sections with exact reagent grades, equipment specifications (e.g., microwave reactor settings), and raw spectral data in supplemental files. Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for compound characterization and data archiving .

Q. What statistical approaches are suitable for resolving contradictions in thermodynamic data (e.g., solubility, stability) for this compound?

- Methodological Answer : Apply error propagation analysis to assess measurement uncertainties. Use Bland-Altman plots to compare datasets from different labs. Validate methods via interlaboratory studies and report confidence intervals for key parameters (e.g., ) .

Literature & Theoretical Frameworks

Q. How can researchers critically evaluate the reliability of literature on this compound’s spectroscopic assignments?

- Methodological Answer :

Cross-check reported NMR/IR peaks against computational predictions (e.g., ACD/Labs or ChemDraw simulations). Prioritize studies with raw spectral data in supplemental materials. Avoid sources lacking peer review (e.g., commercial databases) and verify against primary literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.